molecular formula C20H20N2O3 B3010059 N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-39-6

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No. B3010059
CAS RN: 868223-39-6
M. Wt: 336.391
InChI Key: HCSPOWQTNQOWQN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a significant need for new and effective treatments. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide works by blocking the ATP-sensitive P2X3 receptor, which is found on sensory neurons that transmit pain signals. When ATP is released from damaged tissue, it activates the P2X3 receptor, leading to the transmission of pain signals. By blocking this receptor, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide reduces the sensitivity of pain pathways, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to have a selective effect on the P2X3 receptor, with little or no effect on other receptors. This selectivity is important because it reduces the risk of side effects. N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has also been shown to have a long half-life, which means that it can be administered less frequently than other pain medications. In addition, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments include its selectivity for the P2X3 receptor, its long half-life, and its good safety profile. However, there are also some limitations to using N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments. For example, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is a small molecule drug that may not be suitable for all types of chronic pain. In addition, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide may not be effective in all patients, and further research is needed to identify which patients are most likely to benefit from this treatment.

Future Directions

There are several future directions for the development of N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One direction is to continue clinical trials to determine the safety and efficacy of this drug in humans. Another direction is to explore the use of N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in combination with other pain medications to enhance its effectiveness. Finally, further research is needed to identify the optimal dosing regimen for N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide and to determine which patients are most likely to benefit from this treatment.

Synthesis Methods

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method involves the reaction of 4-ethylphenylboronic acid with 5-methoxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The resulting amine is then coupled with 2-bromoacetophenone to form the final product, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.

Scientific Research Applications

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to be effective in reducing pain behavior and improving quality of life. N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide works by blocking the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide reduces the sensitivity of pain pathways, leading to a reduction in pain.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-14-7-9-15(10-8-14)21-19(23)13-22-12-11-16-17(20(22)24)5-4-6-18(16)25-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSPOWQTNQOWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

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